Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275
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Overview
Description
Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound has been modified to enhance its affinity and selectivity for somatostatin receptor subtype 1 (sst1), making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 involves the stepwise solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 undergoes various chemical reactions, including:
Oxidation: The oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Substitution reactions involving the modification of amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified side chains .
Scientific Research Applications
Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating somatostatin receptor activity and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in treating diseases related to somatostatin receptor dysregulation, such as neuroendocrine tumors.
Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptor research.
Mechanism of Action
Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 exerts its effects by binding to somatostatin receptor subtype 1 (sst1). This binding inhibits the release of various hormones and neurotransmitters, leading to reduced cellular proliferation and modulation of endocrine and nervous system functions. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream signaling pathways such as the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Similar Compounds
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF: Another analog with similar modifications but different amino acid substitutions.
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]SRIF: Contains additional modifications for enhanced receptor binding.
Uniqueness
Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 is unique due to its specific modifications that confer high affinity and selectivity for sst1. These modifications include the substitution of tryptophan and isopropylaminomethylphenylalanine, which enhance its binding properties and stability .
Properties
Molecular Formula |
C74H96N14O15S2 |
---|---|
Molecular Weight |
1485.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1 |
InChI Key |
SYHQUPOPQRNSKD-ZDFJKKNGSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
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